2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid
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Overview
Description
2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a difluoromethyl group, and a dioxothiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . The difluoromethyl group can be introduced via a radical difluoromethylation process . The dioxothiolan ring is usually synthesized through a cyclization reaction involving a thiol and a carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the dioxothiolan ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity . The difluoromethyl group can enhance the compound’s stability and reactivity, making it more effective in its interactions . The dioxothiolan ring can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the additional functional groups.
Difluoromethylated Compounds: Compounds that contain the difluoromethyl group but lack the imidazole and dioxothiolan rings.
Dioxothiolan Compounds: Compounds that contain the dioxothiolan ring but lack the imidazole and difluoromethyl groups.
Uniqueness: 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid is unique due to its combination of functional groups, which confer a range of chemical and biological properties
Properties
Molecular Formula |
C11H15F2N3O4S |
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Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-[[1-(difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid |
InChI |
InChI=1S/C11H15F2N3O4S/c12-11(13)16-3-2-14-9(16)5-15(6-10(17)18)8-1-4-21(19,20)7-8/h2-3,8,11H,1,4-7H2,(H,17,18) |
InChI Key |
IZZBDEXCGNQQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=NC=CN2C(F)F)CC(=O)O |
Origin of Product |
United States |
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